1-(5-(Methylthio)-2-(trifluoromethoxy)phenyl)hydrazine is a chemical compound characterized by its unique molecular structure and functional groups. It belongs to the class of hydrazines, which are known for their diverse applications in organic synthesis and medicinal chemistry. The compound features a methylthio group and a trifluoromethoxy group, contributing to its chemical reactivity and potential biological activity.
The compound can be synthesized through various methods, primarily involving the reaction of specific aniline derivatives with hydrazine or its derivatives. The presence of trifluoromethoxy and methylthio groups enhances its utility in synthetic chemistry and biological research.
1-(5-(Methylthio)-2-(trifluoromethoxy)phenyl)hydrazine is classified as an organic compound, specifically a hydrazine derivative. Its structural complexity allows it to participate in various chemical reactions, making it a valuable intermediate in organic synthesis.
The synthesis of 1-(5-(Methylthio)-2-(trifluoromethoxy)phenyl)hydrazine typically involves the following steps:
The molecular formula for 1-(5-(Methylthio)-2-(trifluoromethoxy)phenyl)hydrazine is , with a molecular weight of approximately 238.23 g/mol. Its structure can be represented as follows:
The compound's structure features:
1-(5-(Methylthio)-2-(trifluoromethoxy)phenyl)hydrazine can undergo several types of chemical reactions:
Common reagents for these reactions include:
The mechanism of action for 1-(5-(Methylthio)-2-(trifluoromethoxy)phenyl)hydrazine involves interactions at the molecular level with specific biological targets, such as enzymes or receptors. The trifluoromethoxy group enhances lipophilicity, allowing better membrane penetration, while the hydrazine moiety may form reactive intermediates that interact with cellular components.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 238.23 g/mol |
| IUPAC Name | 1-(5-(Methylthio)-2-(trifluoromethoxy)phenyl)hydrazine |
| InChI Key | OTWPJEAMMIZFHR-UHFFFAOYSA-N |
| Canonical SMILES | CSC1=C(C=CC(=C1)OC(F)(F)F)NN |
1-(5-(Methylthio)-2-(trifluoromethoxy)phenyl)hydrazine has several scientific applications:
This compound's diverse applications highlight its significance in both academic research and industrial chemistry.
CAS No.: 354-92-7
CAS No.: 3616-06-6
CAS No.: 35523-89-8
CAS No.:
CAS No.: 19449-30-0
CAS No.: 42201-43-4